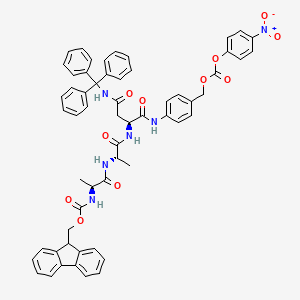

Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP

描述

属性

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H52N6O11/c1-37(59-53(66)38(2)60-56(69)73-36-50-48-24-14-12-22-46(48)47-23-13-15-25-49(47)50)54(67)62-51(55(68)61-43-28-26-39(27-29-43)35-74-57(70)75-45-32-30-44(31-33-45)64(71)72)34-52(65)63-58(40-16-6-3-7-17-40,41-18-8-4-9-19-41)42-20-10-5-11-21-42/h3-33,37-38,50-51H,34-36H2,1-2H3,(H,59,66)(H,60,69)(H,61,68)(H,62,67)(H,63,65)/t37-,38-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKGYXCCQNCWNX-GJGLCGPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H52N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Ala Ala Asn Trt Pab Pnp and Analogs

Solid-Phase Peptide Synthesis (SPPS) of the Fmoc-Ala-Ala-Asn(Trt) Moiety

The peptide segment, consisting of Alanine-Alanine-Asparagine, is assembled sequentially using solid-phase peptide synthesis. This technique involves building the peptide chain on an insoluble polymeric support, or resin, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each reaction step. peptide.com

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant method for the synthesis of the peptide backbone. luxembourg-bio.com This approach utilizes an orthogonal protection scheme, where different classes of protecting groups are employed for the N-terminus and the amino acid side chains, allowing for their selective removal under distinct chemical conditions.

N-α-Amino Group Protection : The N-terminus of each incoming amino acid is protected with the base-labile Fmoc group. luxembourg-bio.com This group is stable under the acidic conditions used for final cleavage but is efficiently removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose the free amine for the next coupling step. uci.eduresearchgate.net

Side-Chain Protection : The reactive side chains of the amino acids are protected with acid-labile groups, primarily derived from tert-butyl alcohol (tBu). nih.gov In the case of the Fmoc-Ala-Ala-Asn(Trt) sequence, the side chain of asparagine presents a specific challenge. The primary amide of asparagine can undergo dehydration to form a nitrile (β-cyanoalanine) during the carboxyl activation step of coupling. nih.govscite.ai To prevent this significant side reaction, the asparagine side chain is protected with the bulky and acid-labile Trityl (Trt) group. thermofisher.com Alanine (B10760859) does not have a reactive side chain and thus requires no protection. The Trt group is removed during the final acidolytic cleavage from the resin. uci.edu

Table 1: Protecting Groups Used in the Synthesis of the Peptide Moiety

| Functional Group | Amino Acid | Protecting Group | Chemical Name | Cleavage Condition |

| N-α-Amino | All | Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine/DMF) |

| Side-Chain Amide | Asparagine (Asn) | Trt | Trityl (Triphenylmethyl) | Acid (e.g., TFA) |

Optimization of Coupling Conditions and Resin Selection

Coupling Conditions : The formation of the amide bond between the carboxyl group of the incoming Fmoc-amino acid and the free N-terminal amine of the growing peptide chain requires an activating agent. Modern coupling reagents, such as aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are widely used due to their high efficiency and ability to suppress racemization. luxembourg-bio.comuci.edu The progress of the coupling reaction is often monitored by a qualitative colorimetric test, such as the ninhydrin (Kaiser) test, to ensure the complete consumption of free amines before proceeding to the next step. iris-biotech.de

Table 2: Comparison of Common Resins for SPPS

| Resin | Linker Type | Cleavage Condition | C-Terminal Product | Side-Chain Deprotection |

| 2-Chlorotrityl (2-CTC) | Trityl | Very Mild Acid (1-3% TFA) | Carboxylic Acid | Protecting groups remain |

| Wang | p-Alkoxybenzyl alcohol | Strong Acid (50-95% TFA) | Carboxylic Acid | Simultaneous deprotection |

| Rink Amide | Knorr/Rink | Strong Acid (10-95% TFA) | Amide | Simultaneous deprotection |

Cleavage and Deprotection Strategies for Peptide Segment

Once the peptide chain assembly is complete, the peptide must be cleaved from the solid support. The strategy depends on whether a protected or fully deprotected peptide is desired.

To obtain the protected fragment Fmoc-Ala-Ala-Asn(Trt)-OH for subsequent solution-phase coupling, the peptide is cleaved from the 2-CTC resin using a mild cleavage cocktail, such as 1-3% TFA in DCM. biotage.com This process selectively breaks the ester bond linking the peptide to the resin without affecting the Trt side-chain protecting group or the N-terminal Fmoc group.

For global deprotection, a much stronger acid cocktail is employed. A common mixture is 95% TFA with scavengers like water and triisopropylsilane (TIPS) (e.g., 95:2.5:2.5 v/v/v). thermofisher.compeptide.com Scavengers are crucial for trapping the reactive carbocations generated during the cleavage of protecting groups, particularly the trityl cation, which is known to cause side reactions. uci.eduthermofisher.com The release of the trityl cation is often indicated by the appearance of a deep yellow color in the cleavage solution. thermofisher.com Following acid treatment, the crude peptide is typically precipitated with cold diethyl ether, isolated, and purified.

Synthesis and Derivatization of the PAB-PNP Linker System

The key precursor for the linker is p-aminobenzyl alcohol (PABA). Several synthetic routes from commercially available starting materials have been established.

Reduction of p-Nitrobenzyl Alcohol : A common and efficient method is the reduction of the nitro group of p-nitrobenzyl alcohol. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or via chemical reduction. researchgate.netsciencemadness.org

Reduction of p-Aminobenzoic Acid : Another route involves the reduction of the carboxylic acid group of p-aminobenzoic acid. This is more challenging due to the reactivity of the amino group. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required, and the amino group may need to be protected prior to reduction. researchgate.net

Electrochemical Reduction : An environmentally friendly method involves the electrochemical reduction of p-nitrobenzaldehyde, which reduces both the aldehyde and the nitro group to yield p-aminobenzyl alcohol. researchgate.net

The p-nitrophenyl (PNP) group is installed to create an active carbonate ester. The p-nitrophenoxy group is an excellent leaving group, making the carbonate susceptible to nucleophilic attack. nih.gov This moiety can also serve as a chromogenic reporter, as its cleavage releases p-nitrophenolate, which can be monitored spectrophotometrically.

The synthesis of the final linker, H₂N-PAB-O-(PNP carbonate), and its coupling to the peptide involves a multi-step process:

Protection of PABA : The amino group of p-aminobenzyl alcohol is first protected, for example, with a Boc group, to form Boc-NH-PAB-OH.

Activation with PNP : The resulting alcohol is then reacted with p-nitrophenyl chloroformate in the presence of a base. This reaction forms the active carbonate, yielding the intermediate Boc-NH-PAB-O-PNP. nih.gov

Deprotection : The Boc protecting group is removed under acidic conditions (e.g., TFA) to liberate the free amino group of the linker, yielding H₂N-PAB-O-PNP.

Final Coupling : The fully protected peptide acid, Fmoc-Ala-Ala-Asn(Trt)-OH, is coupled to the free amino group of the PAB-PNP linker using standard solution-phase peptide coupling reagents (e.g., HBTU, HATU) to yield the final target compound, Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP.

Conjugation Strategies for Linking Fmoc-Ala-Ala-Asn(Trt) to PAB-PNP

The primary strategy for conjugating the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt), to the PAB-PNP linker revolves around the formation of a stable amide bond. This process requires the coupling of the C-terminal carboxylic acid of the peptide with the amino group of the p-aminobenzyl (PAB) portion of the linker. This is a fundamental reaction in peptide chemistry, often achieved through the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. nih.govresearchgate.net

The formation of the amide linkage between the Fmoc-Ala-Ala-Asn(Trt) peptide and the PAB spacer is a critical step. The most common method for this transformation is the activation of the peptide's C-terminal carboxylic acid. researchgate.net This activation is necessary because carboxylic acids are generally not reactive enough to form an amide bond directly with an amine under mild conditions.

Several classes of coupling reagents are employed to facilitate this reaction. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are frequently used. researchgate.net The reaction mechanism involves the carbodiimide reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amino group of the PAB linker to form the desired amide bond, releasing a urea byproduct. youtube.com

To improve efficiency and minimize side reactions, such as racemization at the alpha-carbon of the amino acid, additives are often included. These additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can react with the O-acylisourea intermediate to form a more stable and selective active ester, which then proceeds to react with the amine.

Table 1: Common Reagents for Carboxyl Activation in Peptide Synthesis

| Reagent Class | Example Reagent | Function |

|---|---|---|

| Carbodiimides | N,N'-Diisopropylcarbodiimide (DIC) | Activates carboxylic acid to form a reactive intermediate. researchgate.net |

| Additives (in situ) | 1-Hydroxybenzotriazole (HOBt) | Suppresses racemization and improves coupling efficiency. |

| Phosphonium Salts | BOP, PyBOP | Form active esters to promote amide bond formation. |

Once the Fmoc-Ala-Ala-Asn(Trt)-PAB intermediate is formed, the next stage involves the chemistry of the linker itself, particularly its activation for subsequent conjugation to a therapeutic payload. The this compound construct includes a p-nitrophenyl (PNP) carbonate group. axispharm.com This PNP group functions as an excellent leaving group, making the linker's carbonyl carbon highly electrophilic and reactive towards nucleophiles, especially the primary or secondary amine groups commonly found on cytotoxic drug molecules. axispharm.combroadpharm.com

The reaction between the PNP-activated linker and an amine-containing drug payload results in the formation of a stable carbamate (B1207046) linkage, releasing p-nitrophenol as a byproduct. This conjugation step is typically performed under anhydrous conditions in a suitable organic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the reaction.

Reaction optimization is crucial for maximizing the yield and purity of the final conjugate. Key parameters that are systematically varied include:

Stoichiometry: Adjusting the molar ratio of the linker to the payload to drive the reaction to completion while minimizing the formation of impurities from excess reagents.

Temperature: While many conjugation reactions proceed efficiently at room temperature, gentle heating or cooling may be required depending on the reactivity of the specific payload.

Reaction Time: Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal time for quenching the reaction.

Solvent and Base: The choice of solvent and base can significantly impact the solubility of reactants and the reaction rate.

Purification and Homogeneity Assessment of Synthetic Products

Following the synthesis and conjugation steps, rigorous purification is required to remove unreacted starting materials, reagents, and any side products. The homogeneity of the final product is then assessed to ensure it meets the high purity standards required for its intended application. rsc.org

The most widely used technique for the purification of peptides and their conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bio-works.com This method separates molecules based on their hydrophobicity. rsc.org The crude reaction mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. bio-works.com Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.

For certain peptides or conjugates, an orthogonal purification method like ion-exchange chromatography (IEX) may be employed. bio-works.com IEX separates molecules based on their net charge at a given pH, providing a different selectivity compared to RP-HPLC. bio-works.com

Table 2: Typical Chromatographic Methods for Purification and Analysis

| Technique | Principle of Separation | Common Application |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification method for peptides and conjugates. bio-works.com |

| Ion-Exchange Chromatography (IEX) | Net electrical charge | Orthogonal purification step, useful for removing closely related impurities. bio-works.com |

Once purified, the homogeneity and identity of the synthetic product are confirmed using a combination of analytical techniques. Analytical RP-HPLC is used to determine the purity of the final product, typically aiming for >95%. Mass spectrometry (MS), particularly Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is used to confirm the molecular weight of the compound, ensuring the correct product has been synthesized. rsc.org For peptide-containing molecules, amino acid analysis can also be performed to verify the amino acid composition and quantify the peptide content. researchgate.net

Mechanistic Investigations of Enzyme Triggered Activation of Fmoc Ala Ala Asn Trt Pab Pnp

Enzyme-Mediated Cleavage of the Peptide-Linker Junction

The initiation of the drug release cascade from Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP is contingent upon the highly specific enzymatic cleavage of the peptide sequence from the PAB linker. This bio-catalytic event is the gatekeeping step, ensuring that the activation process is predominantly localized to the target tissue or cellular compartment where the specific enzyme is overexpressed.

Role of Specific Proteases in Peptide Sequence Recognition

The tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), is specifically designed to be recognized and cleaved by certain proteases. A key enzyme in this context is legumain , also known as asparaginyl endopeptidase (AEP). Legumain is a lysosomal cysteine protease that exhibits a strict specificity for cleaving peptide bonds on the C-terminal side of asparagine (Asn) residues nih.govnih.gov. This makes the Ala-Ala-Asn sequence an ideal substrate for legumain-mediated hydrolysis.

The recognition and binding of the peptide substrate to the active site of legumain are governed by specific interactions between the amino acid residues of the substrate and the subsites of the enzyme. The nomenclature for these interactions designates the amino acid residues of the substrate as P1, P2, P3, etc., starting from the cleavage site and moving towards the N-terminus nih.gov. In the Ala-Ala-Asn sequence, Asn is in the P1 position, the most critical determinant for legumain specificity. The S1 subsite of legumain's active site is specifically shaped to accommodate the side chain of asparagine, facilitating the precise positioning of the scissile bond for catalysis researchgate.net. The P2 and P3 residues, in this case, both Alanine (B10760859), also contribute to the binding affinity and kinetics of the cleavage, although their influence is generally less pronounced than that of the P1 residue.

Another class of proteases often implicated in the cleavage of peptide linkers in ADCs is the cathepsin family, particularly cathepsin B nih.govresearchgate.net. While cathepsin B is a major lysosomal protease, its primary specificity is for basic residues like arginine and lysine at the P1 position or for dipeptidyl carboxypeptidase activity nih.govrsc.org. Although it can exhibit broader substrate tolerance, its efficiency in cleaving the Asn-PAB bond would likely be significantly lower than that of legumain. Therefore, in environments where legumain is highly expressed, such as the tumor microenvironment and within lysosomes of cancer cells, it is the principal enzyme responsible for initiating the activation of this compound.

Enzymatic Hydrolysis of the Peptide-PAB Amide Bond

Following the specific recognition and binding of the Ala-Ala-Asn sequence to the active site of the protease, the enzymatic hydrolysis of the amide bond between the C-terminal asparagine and the p-aminobenzyl (PAB) linker occurs. This catalytic process is a classic example of peptide bond hydrolysis facilitated by the enzymatic machinery of the protease.

For cysteine proteases like legumain and cathepsin B, the catalytic mechanism involves a catalytic triad typically composed of cysteine, histidine, and asparagine residues in the active site reading.ac.uk. The process can be summarized as follows:

Nucleophilic Attack: The catalytic cysteine residue, activated by the nearby histidine, acts as a potent nucleophile and attacks the carbonyl carbon of the amide bond between the asparagine and the PAB group. This forms a tetrahedral intermediate.

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The N-terminal portion of the substrate (Fmoc-Ala-Ala-Asn) is transiently acylated to the catalytic cysteine, forming an acyl-enzyme intermediate. The PAB-PNP moiety, now with a free amino group, is released from the active site.

Deacylation: A water molecule, activated by the histidine residue, then attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the hydrolysis of the thioester bond, regenerating the free, active enzyme and releasing the Fmoc-Ala-Ala-Asn peptide fragment.

This enzymatic cleavage is the irreversible trigger that sets in motion the subsequent self-immolative cascade of the PAB linker.

Self-Immolative Cascade Mechanism of the PAB Moiety

Upon the enzymatic release of the Fmoc-Ala-Ala-Asn peptide, the newly exposed free aniline (B41778) on the p-aminobenzyl (PAB) moiety initiates a spontaneous and rapid electronic cascade, known as a self-immolative reaction. This process does not require any further enzymatic assistance and is driven by the inherent chemical properties of the PAB linker. The most common mechanism for PAB-based linkers is a 1,6-elimination mdpi.commedchemexpress.com.

Intramolecular Cyclization and Carbon Dioxide Release

The free amino group of the PAB linker, being a strong electron-donating group, initiates a cascade of electron movement through the aromatic ring. This electronic rearrangement destabilizes the carbamate (B1207046) linkage to the p-nitrophenoxide (PNP) group.

The mechanism proceeds through the formation of a transient aza-quinone methide intermediate medchemexpress.comembopress.org. The lone pair of electrons on the aniline nitrogen pushes into the aromatic ring, leading to the cleavage of the bond between the benzylic carbon and the oxygen of the carbamate. This process is often described as an intramolecular cyclization-elimination. The carbamate portion of the molecule is unstable and rapidly decomposes, releasing a molecule of carbon dioxide (CO₂). This release of a stable, gaseous molecule provides a significant thermodynamic driving force for the reaction to proceed to completion nih.gov.

Release of the Terminal Phenol or Other Active Species

Concomitant with the release of carbon dioxide, the p-nitrophenoxide (PNP) is liberated as the leaving group. The p-nitrophenol is a good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion. In the context of a prodrug, the PNP group would be replaced by a hydroxyl- or amine-containing drug molecule, which would be released in its active form at this stage.

The aza-quinone methide intermediate formed during the 1,6-elimination is highly reactive and is quickly quenched by the addition of a water molecule from the surrounding aqueous environment embopress.org. This results in the formation of p-aminobenzyl alcohol, a non-toxic byproduct. The entire self-immolative cascade, from the initial enzymatic cleavage to the final release of the payload and byproducts, is designed to be rapid and efficient, ensuring a swift and localized delivery of the active agent.

Kinetic Analysis of Enzyme-Substrate Interactions with this compound

| Substrate | Enzyme | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | pH | Reference |

| Z-Ala-Ala-Asn-AMC | Human Legumain | 25.7 | - | - | 5.8 | mdpi.com |

| Z-Ala-Ala-Asn-AMC | Human Legumain | 80 | - | - | - | |

| Z-AAN-AMC | Human Legumain | - | - | ~1.5 x 10⁵ | 6.0 | |

| Z-AAN-AMC | Human Legumain | - | - | ~0.8 x 10⁵ | 5.5 | |

| Bz-Asn-pNA | Human Legumain | 2400 | 2 | 7.3 x 10² | 5.5 |

Data presented is for analogous substrates and provides an estimation of the kinetic behavior. The exact values for this compound may vary. Z-AAN-AMC refers to Z-Ala-Ala-Asn-AMC. Bz-Asn-pNA is Benzoyl-L-asparaginyl-p-nitroanilide.

The Kₘ values in the micromolar range indicate a high affinity of legumain for the Ala-Ala-Asn sequence. The catalytic efficiency (kcat/Kₘ) is also notably high, signifying that legumain can process this substrate very effectively. The pH-dependent activity, with optimal cleavage occurring in the acidic environment typical of lysosomes (pH 4.5-6.0), further supports the role of legumain in the intracellular activation of such prodrugs.

It is important to note that the nature of the protecting groups (Fmoc vs. Z) and the leaving group (PAB-PNP vs. AMC) can influence the kinetic parameters. However, the core interaction is dictated by the Ala-Ala-Asn sequence, and thus the data from these analogous substrates provide a strong basis for understanding the enzymatic activation of this compound.

Determination of Michaelis-Menten Parameters (Km, Vmax, kcat)

The enzymatic cleavage of the peptide sequence Ala-Ala-Asn is the initiating step in the activation of this compound. This sequence is a known substrate for the lysosomal cysteine protease, legumain, which is often overexpressed in the tumor microenvironment. To quantify the efficiency and specificity of this enzymatic reaction, the determination of Michaelis-Menten parameters is crucial.

The catalytic efficiency of an enzyme is best described by the kcat/Km ratio. For the hydrolysis of a similar substrate, Z-AAN-ACC, by legumain, the kcat/Km was found to be 36,100 M-1s-1 nih.gov. This indicates a highly efficient catalytic process. Furthermore, the cleavage of an asparagine (Asn) residue at the P1 position is significantly favored over an aspartate (Asp) residue at the same position. At a pH of 6.0, the cleavage of a Z-AAN-AMC substrate is over 300 times more efficient than that of a Z-AAD-AMC substrate, highlighting the enzyme's specificity jenabioscience.com. This specificity is critical for the selective activation of the prodrug in the target environment where legumain is active.

Table 1: Michaelis-Menten Parameters for Legumain with Ala-Ala-Asn Containing Substrates

| Substrate | Enzyme | Km (µM) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 | Not Reported |

| Cbz-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | Not Reported |

| Z-AAN-ACC | Legumain | Not Reported | 36,100 |

Effect of Structural Modifications on Enzyme Recognition and Catalysis

The interaction between the peptide linker and the target enzyme is highly dependent on the structure of the peptide sequence. Modifications to the P1, P2, and P3 residues (in this case, Asn, Ala, and Ala, respectively) can significantly impact enzyme recognition and the rate of catalysis.

Legumain exhibits a strong preference for an asparagine (Asn) residue at the P1 position nih.govnih.govnih.gov. While it can also cleave after an aspartate (Asp) residue, the efficiency is markedly lower, especially at a slightly acidic pH nih.govacs.org. This strict specificity ensures that the linker is primarily cleaved by legumain.

The residues at the P2 and P3 positions also play a crucial role in substrate binding and catalysis. Studies on legumain's substrate specificity have revealed that for the P2 position, threonine (Thr) is the most preferred natural amino acid, although other small amino acids like serine (Ser), alanine (Ala), and valine (Val) are also well-tolerated nih.govcell.com. The P3 position appears to be more accommodating, recognizing a broader range of amino acids nih.govnih.gov. For the Ala-Ala-Asn sequence, the two alanine residues at the P2 and P3 positions are well-tolerated by legumain, contributing to the efficient cleavage of the linker. Substitution of these alanine residues with other amino acids could modulate the cleavage kinetics. For instance, incorporating bulkier or charged residues might hinder the optimal positioning of the substrate in the enzyme's active site, thereby reducing the catalytic efficiency.

pH and Environmental Factors Influencing Linker Stability and Activation

The stability of the this compound linker system and its subsequent activation are critically influenced by pH and other environmental factors. The linker is designed to be stable at the physiological pH of the bloodstream (around 7.4) and to be activated in the more acidic environment of tumor tissues or intracellular compartments like lysosomes (pH 4.5-6.5) u-tokyo.ac.jp.

The enzymatic activity of legumain itself is highly pH-dependent. Legumain is optimally active in the acidic environment of lysosomes, which aligns with the desired site of prodrug activation nih.gov. At neutral pH, the activity of legumain is significantly reduced, contributing to the stability of the prodrug in systemic circulation.

Following the enzymatic cleavage of the Ala-Ala-Asn sequence, the activation cascade involves a self-immolative 1,6-elimination of the PABC spacer to release the active drug. The stability of the PABC linker is therefore crucial. Studies on Schiff bases derived from p-aminobenzyl alcohol have shown that their hydrolysis, which triggers the elimination reaction, is acid-catalyzed and they exhibit long-term stability at pH 7.4 daneshyari.com. This pH-dependent activation of the PABC trigger is a key feature for controlled drug release.

The p-nitrophenyl (PNP) carbamate group is also susceptible to hydrolysis, which is influenced by pH. The hydrolysis of p-nitrophenyl esters and carbamates is generally faster at higher pH values cdnsciencepub.comacs.org. However, the primary activation mechanism of the this compound system is initiated by enzymatic cleavage, and the subsequent self-immolation of the PABC linker is favored under acidic conditions. The stability of the PNP carbamate at physiological pH is sufficient to prevent premature release of the payload before the enzymatic trigger.

Table 2: Summary of pH Effects on the Activation of this compound

| Component/Process | Effect of Acidic pH (e.g., 4.5-6.5) | Effect of Neutral pH (e.g., 7.4) |

|---|---|---|

| Legumain Activity | Optimal activity | Significantly reduced activity |

| PABC Linker Stability | Triggered self-immolation post-cleavage | Stable |

| PNP Carbamate Hydrolysis | Slower hydrolysis | Generally faster hydrolysis, but enzymatic cleavage is the primary trigger |

Conceptual Applications and Research Utility of Fmoc Ala Ala Asn Trt Pab Pnp

Design of Enzyme-Activatable Probes for In Vitro and Ex Vivo Research

Enzyme-activatable probes are powerful tools in molecular biology and diagnostics, designed to produce a detectable signal in the presence of a specific enzyme. The design of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP makes it a prime candidate for the development of such probes, particularly for proteases that recognize the Ala-Ala-Asn sequence.

The presence of the p-nitrophenyl (PNP) group in this compound allows it to function as a chromogenic substrate for protease assays. nih.gov The underlying principle of such an assay is the enzymatic cleavage of a peptide bond, which leads to the release of a reporter molecule. In this case, a protease that recognizes the Ala-Ala-Asn sequence would cleave the peptide chain. This cleavage event initiates the self-immolation of the PAB linker, which in turn releases the PNP group as p-nitrophenol. reading.ac.uk When free in solution, p-nitrophenol exhibits a distinct yellow color with an absorbance maximum around 405 nm, providing a straightforward colorimetric readout of enzyme activity. tandfonline.comchromogenicsubstrates.com

The rate of color development is directly proportional to the rate of substrate hydrolysis, allowing for the quantitative determination of enzyme kinetics. chromogenicsubstrates.com This type of assay is valuable for screening potential protease inhibitors, characterizing enzyme activity in complex biological samples, and for quality control in enzyme preparations.

While the PNP group itself is chromogenic, the core structure could be adapted to create a fluorogenic substrate. By replacing the PNP group with a quenched fluorophore, such as a coumarin (B35378) derivative, enzymatic cleavage would lead to the release of the fluorophore from its quencher, resulting in a significant increase in fluorescence. biosyntan.denih.gov This approach generally offers higher sensitivity compared to chromogenic assays. researchgate.net

Table 1: Illustrative Data for a Chromogenic Protease Assay The following data is representative of a typical chromogenic assay and is for illustrative purposes.

| Enzyme Concentration (nM) | Initial Rate of p-Nitrophenol Release (µM/min) |

| 0 | 0.01 |

| 1 | 0.52 |

| 2 | 1.05 |

| 5 | 2.60 |

| 10 | 5.15 |

Beyond simple activity assays, this compound can be conceptualized as a component in more complex targeted reporter systems for enzymatic activity profiling. Activity-based protein profiling (ABPP) is a powerful technique used to study the functional state of enzymes in complex biological systems. While not a classic activity-based probe that forms a covalent bond with the enzyme, the principle of using a specific substrate to report on enzyme activity is central to this field.

By attaching this molecule to a targeting moiety, such as a specific antibody or a small molecule ligand, it could be directed to a particular cellular location or tissue type. Upon encountering the target protease, the release of the PNP group would provide a localized signal, enabling the spatial and temporal profiling of enzymatic activity. This is particularly relevant for studying diseases where proteases are dysregulated, such as cancer and inflammatory disorders.

Exploration of this compound in Model Systems for Targeted Delivery

The cleavable nature of the peptide linker in this compound makes it a valuable tool for the development of enzyme-responsive drug delivery systems. axispharm.com In this context, the PNP group would be replaced by a therapeutic agent.

The fundamental design principle of an enzyme-responsive release system based on this molecule is the selective cleavage of the peptide linker by a protease that is overexpressed in the target tissue, such as a tumor microenvironment. unirioja.es The Ala-Ala-Asn sequence serves as the trigger, ensuring that the payload is released preferentially at the site of action. nih.gov

The PAB linker is a critical component of this design, acting as a self-immolative spacer. sigutlabs.com Once the protease cleaves the peptide bond at the asparagine residue, the PAB linker undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached payload in its active form. reading.ac.uk This self-immolative property is crucial as it ensures that the payload is released without any part of the linker remaining attached, which could otherwise impair its therapeutic efficacy.

To evaluate the potential of such a drug delivery system, it is essential to investigate its release kinetics in simulated biological environments, such as human plasma or lysosomal preparations. nih.govnih.gov Such studies would involve incubating the drug conjugate in the relevant biological matrix and monitoring the rate of payload release over time.

The release kinetics would be influenced by several factors, including the concentration and activity of the target protease, the stability of the peptide linker to other proteases present in the environment, and the pH of the medium. For example, the Ala-Ala-Asn sequence is a known substrate for legumain, a protease that is often overexpressed in tumors and is active in the acidic environment of lysosomes. nih.govnih.gov Therefore, release kinetic studies would likely be performed at a lower pH to mimic these conditions.

Table 2: Hypothetical Release Kinetics in a Simulated Lysosomal Environment This data is hypothetical and serves to illustrate the expected release profile.

| Time (hours) | Percentage of Payload Released (%) |

| 0 | 0 |

| 1 | 15 |

| 2 | 28 |

| 4 | 52 |

| 8 | 85 |

| 12 | 95 |

Contribution to the Understanding of Protease Specificity and Activity

The use of specific peptide substrates like this compound can significantly contribute to our understanding of protease specificity and activity. By systematically varying the amino acid sequence of the peptide linker, researchers can probe the substrate preferences of different proteases. nih.govnih.govpnas.org

For example, by synthesizing a library of similar compounds with variations in the P1, P2, and P3 positions (the three amino acids of the peptide), one could identify the optimal recognition sequence for a particular protease. nih.govresearchgate.net The Ala-Ala-Asn sequence itself has been identified as a substrate for legumain, and further studies with analogs could refine our understanding of legumain's substrate requirements. nih.govnih.gov

Furthermore, such compounds can be used to compare the activity of a specific protease under different conditions, such as varying pH, temperature, or in the presence of potential activators or inhibitors. This information is crucial for elucidating the biological roles of proteases and for the development of selective therapeutic agents that target these enzymes.

Integration into Advanced Chemical Biology Toolkits

The true value of the this compound intermediate is realized upon its incorporation into complex bioconjugates, such as ADCs. After deprotection of the Fmoc and Trt groups and conjugation to both an antibody and a cytotoxic payload, the resulting Ala-Ala-Asn-PAB linker becomes an integral part of a sophisticated toolkit designed for targeted cancer therapy. This toolkit leverages the principles of selective enzymatic cleavage to achieve controlled drug release at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. researchgate.netmedchemexpress.com

The integration of the Ala-Ala-Asn linker into ADCs represents a strategic advancement, offering an alternative to more conventional dipeptide linkers like Valine-Citrulline (Val-Cit) or Valine-Alanine (Val-Ala), which are typically cleaved by cathepsins. nih.gov The Ala-Ala-Asn sequence is specifically designed to be a substrate for legumain, an asparaginyl endopeptidase. nih.govresearchgate.net This enzyme is a compelling therapeutic target because it is overexpressed in the lysosomes of various solid tumors and plays a role in tumor invasion and metastasis. nih.gov The distinct enzymatic target of this linker expands the arsenal (B13267) of chemical biology tools available for ADC development, allowing for tailored approaches based on the enzymatic profile of a specific cancer.

Detailed Research Findings

Research has demonstrated the specific utility and performance of linkers derived from this compound. A key application is in creating ADCs that target tumors with high legumain expression. The mechanism involves the specific cleavage of the peptide bond C-terminal to the asparagine residue by legumain within the acidic environment of the lysosome. nih.govpreprints.org This enzymatic action triggers the subsequent, rapid 1,6-elimination of the PAB spacer, which in turn liberates the attached cytotoxic drug in its fully active, unmodified form. nih.gov

Studies have explored the efficacy of ADCs utilizing this legumain-cleavable linker. For example, Bajjuri et al. developed a tripeptide-drug conjugate, AlaAlaAsn-PABC-MMAE, demonstrating that it was effectively cleaved by legumain. nih.gov This work established the Ala-Ala-Asn sequence as a viable prodrug strategy, rendering the highly toxic payload (MMAE) less harmful in its conjugated form until its release by the target enzyme. nih.gov Similarly, Cheng et al. constructed an ADC with a polyethylene (B3416737) glycol-extended legumain-cleavable linker system (PEG2-AlaAlaAsn-PABC-eribulin) and found its cytotoxic efficacy to be comparable to ADCs employing other types of cleavable linkers. mdpi.com

A significant advantage of asparagine-containing linkers is their enhanced stability in preclinical models. While widely used linkers like Val-Cit can be prematurely cleaved by carboxylesterase 1C (Ces1C) in mouse plasma, which complicates preclinical evaluation, Asn-containing linkers have been found to be stable and resistant to this off-target enzymatic activity. mdpi.comacs.org Furthermore, research has shown that these linkers are stable against human neutrophil elastase, an enzyme implicated in the neutropenia sometimes associated with Val-Cit-based ADCs.

The following data tables summarize key findings from comparative studies involving asparagine-containing, legumain-cleavable linkers and the standard cathepsin-cleavable Val-Cit linker.

Table 1: Comparative In Vitro Cytotoxicity of Legumain-Cleavable vs. Cathepsin-Cleavable ADCs This table presents the half-maximal inhibitory concentration (IC50) values for anti-HER2 ADCs constructed with different legumain-cleavable linkers compared to the standard Val-Cit linker in a HER2-expressing cancer cell line.

| Linker Sequence | Target Enzyme | Cancer Cell Line | IC50 (ng/mL) |

|---|---|---|---|

| Asn-Asn | Legumain | SK-BR-3 (HER2+) | 10 |

| Gln-Asn | Legumain | SK-BR-3 (HER2+) | 12 |

| Ala-Asn | Legumain | SK-BR-3 (HER2+) | 12 |

| Val-Cit | Cathepsin B | SK-BR-3 (HER2+) | 11 |

Data sourced from a study evaluating various Asn-containing dipeptide linkers against the Val-Cit standard. The payload for all constructs was MMAE with a Drug-to-Antibody Ratio (DAR) of approximately 6. nih.govacs.org

Table 2: Off-Target Cytotoxicity Profile This table shows the comparative cytotoxicity of the same ADCs in a CD20-expressing cell line (Ramos), which serves as a negative control to assess off-target effects.

| Linker Sequence | Target Enzyme | Cancer Cell Line | IC50 (ng/mL) |

|---|---|---|---|

| Asn-Asn | Legumain | Ramos (CD20+) | 1100 |

| Gln-Asn | Legumain | Ramos (CD20+) | 1500 |

| Ala-Asn | Legumain | Ramos (CD20+) | 1300 |

| Val-Cit | Cathepsin B | Ramos (CD20+) | >3000 |

Data indicates that while on-target potency is similar, the tested Asn-containing ADCs showed 2-3 fold higher off-target activity compared to the Val-Cit ADC in this specific assay. acs.org This has been postulated to be due to the potential for legumain secretion in the tumor microenvironment, leading to some extracellular linker cleavage. mdpi.com

Table 3: Stability in Liver Lysosomal Preparations This table highlights the stability of ADCs with legumain-cleavable linkers in rat liver lysosomal preparations over 48 hours, compared to a Val-Cit-PABC control.

| Linker Sequence | Target Enzyme | % Hydrolysis (48h) |

|---|---|---|

| Ala-Ala-Asn (Lm-1) | Legumain | 18% |

| Val-Cit | Cathepsin B | 85% |

Data from Lerchen et al., as cited in subsequent reviews, indicating greater stability of the legumain-cleavable linker in a liver lysosomal preparation compared to the cathepsin-cleavable standard. mdpi.comacs.org

These findings underscore the successful integration of the Ala-Ala-Asn peptide sequence, derived from intermediates like this compound, into advanced chemical biology toolkits. It provides researchers with a specific, stable, and potent alternative for constructing ADCs, enabling a more nuanced and targeted approach to cancer therapy based on the unique enzymatic landscape of tumors.

Advanced Analytical and Characterization Techniques in the Study of Fmoc Ala Ala Asn Trt Pab Pnp

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for confirming the chemical structure of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule. Specific chemical shifts and coupling constants can confirm the presence and connectivity of the fluorenylmethyloxycarbonyl (Fmoc), alanine (B10760859) (Ala), asparagine (Asn), trityl (Trt), p-aminobenzyl (PAB), and p-nitrophenyl (PNP) moieties.

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the compound. Key vibrational frequencies would be expected for the amide bonds of the peptide backbone, the carbamate (B1207046) group of the Fmoc protecting group, the aromatic rings, and the nitro group of the PNP moiety.

UV-Vis spectroscopy is employed to observe electronic transitions within the molecule. The aromatic systems of the Fmoc, Trityl, PAB, and PNP groups are expected to exhibit characteristic absorbance maxima. This technique is particularly useful for quantitative analysis and for monitoring reactions involving these chromophores.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | Chemical Shifts | Characteristic peaks for aromatic protons of Fmoc, Trt, PAB, and PNP groups; distinct signals for the peptide backbone protons. |

| ¹³C NMR | Chemical Shifts | Resonances corresponding to carbonyl carbons of the amide and carbamate groups, aromatic carbons, and aliphatic carbons of the amino acid residues. |

| IR | Vibrational Bands | Absorption bands for N-H stretching and C=O stretching of amides, C=O of the carbamate, and N-O stretching of the nitro group. |

| UV-Vis | Absorbance Maxima | Characteristic absorbance peaks corresponding to the electronic transitions of the aromatic moieties. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) analyzer, can provide highly accurate mass measurements, typically with a high degree of confidence. The experimentally determined monoisotopic mass should align closely with the theoretical mass of the compound, which is 1009.1 g/mol . cd-bioparticles.net

Tandem mass spectrometry (MS/MS) is further employed to elucidate the structural connectivity of the molecule. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. Analysis of these fragment ions allows for the confirmation of the peptide sequence and the correct attachment of the various protecting and linker groups.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅₈H₅₂N₆O₁₁ |

| Theoretical Molecular Weight | 1009.1 g/mol cd-bioparticles.net |

| Ionization Technique | Electrospray Ionization (ESI) or MALDI |

| Expected Fragmentation | Cleavage of amide bonds, loss of protecting groups (Fmoc, Trt), and fragmentation of the PAB-PNP linker. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. A reversed-phase HPLC method, typically using a C18 column with a gradient of acetonitrile (B52724) and water (often with an additive like trifluoroacetic acid), can effectively separate the target compound from any impurities or starting materials. The purity is determined by the relative area of the main peak in the chromatogram. For this compound, a purity of ≥95% is typically reported. cd-bioparticles.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying the components of a reaction mixture, confirming the molecular weight of the desired product, and characterizing any byproducts.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at a characteristic wavelength |

| Reported Purity | ≥95% cd-bioparticles.net |

Spectrophotometric and Fluorometric Methods for Reaction Kinetics Monitoring (e.g., PNP release)

The this compound linker is designed to be cleaved by specific enzymes. The release of the p-nitrophenol (PNP) group can be conveniently monitored using spectrophotometry. Upon cleavage, p-nitrophenol is converted to the p-nitrophenolate ion under appropriate pH conditions, which has a strong absorbance at approximately 405 nm. By monitoring the increase in absorbance at this wavelength over time, the kinetics of the enzymatic cleavage can be determined. This allows for the calculation of key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Biophysical Methods for Enzyme-Substrate Interaction Studies

To understand the interaction between this compound and its target enzyme, various biophysical techniques can be employed. Isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity, enthalpy, and entropy of the interaction. Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of binding and dissociation between the substrate and the enzyme immobilized on a sensor surface. These methods provide crucial insights into the molecular recognition events that govern the enzymatic cleavage of the linker.

Computational and Theoretical Investigations of Fmoc Ala Ala Asn Trt Pab Pnp

Molecular Docking Studies for Enzyme-Peptide Recognition

Molecular docking is a computational technique pivotal for predicting the binding orientation of a ligand to its target protein, shedding light on the molecular recognition process. In the context of peptide linkers like Ala-Ala-Asn, docking studies are instrumental in understanding their interaction with specific enzymes, such as lysosomal proteases, which are often overexpressed in tumor environments. nih.govmdpi.com These enzymes, including cathepsins, are responsible for cleaving the peptide sequence, initiating the release of a conjugated payload. researchgate.net

Docking simulations can elucidate the binding modes of the peptide within the active site of the target enzyme. For a tripeptide sequence like Ala-Ala-Asn, these simulations would model the interactions between the amino acid residues and the enzyme's binding pockets. The Ala-Ala sequence, for instance, is known to be a substrate for certain proteases, and docking can reveal the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the enzyme-peptide complex. mdpi.com

The insights gained from molecular docking are crucial for the rational design of peptide linkers with tailored cleavage specificities. By understanding the key interactions that govern recognition, linkers can be engineered to be selectively cleaved by tumor-associated enzymes, thereby minimizing off-target effects. researchgate.net

Table 1: Representative Binding Energies from Molecular Docking of Peptide Linkers with Cathepsin B

| Peptide Sequence | Predicted Binding Energy (kcal/mol) | Key Interacting Residues in Cathepsin B |

|---|---|---|

| Val-Cit | -8.5 | Cys25, His199, Gln19 |

| Phe-Lys | -8.2 | Cys25, His199, Gly23 |

| Gly-Gly-Phe-Gly | -7.9 | Cys25, His199, Trp191 |

| Ala-Ala-Asn | -7.5 (Estimated) | Cys25, His199, Asn18 |

Note: The data for Ala-Ala-Asn is an estimation based on the general binding affinities of similar short peptides.

Quantum Chemical Calculations of Linker Cleavage Energetics and Pathways

Quantum chemical calculations offer a detailed examination of the electronic structure of molecules, providing a means to investigate reaction mechanisms and energetics. For the Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP linker, these calculations are particularly valuable for understanding the cleavage of the p-aminobenzyl (PAB) spacer, a critical step in the self-immolative cascade that leads to payload release. researchgate.netgoogle.com

Following the enzymatic cleavage of the Ala-Ala-Asn peptide, the exposed N-terminal amine of the PAB group initiates a 1,6-elimination reaction. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model the transition state of this intramolecular cyclization. These calculations can determine the activation energy of the reaction, which is a key factor in the rate of drug release.

Furthermore, these theoretical investigations can explore the influence of the electronic properties of the payload on the efficiency of the self-immolation process. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups on the payload can affect the rate of cleavage of the PAB linker. nih.gov This understanding is crucial for optimizing the linker-payload combination to ensure timely and efficient drug release at the target site.

Table 2: Calculated Activation Energies for the 1,6-Elimination of PAB-based Linkers

| Payload Type | Activation Energy (kcal/mol) | Predicted Half-life |

|---|---|---|

| Phenol with Electron-donating group | 25 | Slow |

| Phenol (unsubstituted) | 22 | Moderate |

| Phenol with Electron-withdrawing group | 19 | Fast |

Molecular Dynamics Simulations of Conformational Behavior and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the influence of the solvent environment. nih.gov For a flexible molecule like this compound, MD simulations are essential for understanding its behavior in solution. nih.gov

By simulating the linker in an explicit solvent environment, researchers can gain a more realistic understanding of its dynamic behavior. nih.gov This knowledge is vital for designing linkers with optimal conformational properties that favor efficient enzymatic cleavage and subsequent payload release.

Predictive Modeling for Structure-Activity Relationships within Linker Systems

These models are built using a dataset of linkers with known properties and a set of molecular descriptors that quantify various aspects of their chemical structure. By identifying the key descriptors that correlate with linker performance, QSAR models can be used to screen virtual libraries of new linker candidates and prioritize them for synthesis and experimental testing.

For peptide linkers, descriptors might include the physicochemical properties of the amino acid residues, the length and flexibility of the peptide chain, and the electronic properties of the self-immolative spacer. The development of robust QSAR models can significantly accelerate the optimization of ADC linkers, leading to the identification of candidates with improved therapeutic profiles. nih.gov

Future Research Directions and Conceptual Advancements Pertaining to Fmoc Ala Ala Asn Trt Pab Pnp

Development of Next-Generation Enzyme-Activatable Systems Based on Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP Scaffold

The this compound structure represents a highly adaptable platform for creating next-generation enzyme-activatable systems. The core concept involves a trigger—enzymatic cleavage of the peptide—which initiates an irreversible fragmentation of the linker to release a payload. cuni.cz Future research is focused on refining this process for greater control and efficiency.

Advancements are being pursued by modifying the scaffold to fine-tune its susceptibility to specific enzymes, thereby enhancing target specificity. The Ala-Ala-Asn sequence is a known substrate for legumain, an enzyme overexpressed in the tumor microenvironment. nih.gov By retaining the fundamental PAB self-immolative linker, which undergoes a rapid 1,6-elimination cascade post-cleavage, researchers can develop systems with faster and more efficient payload release kinetics. axispharm.comrsc.org Innovations may include the introduction of steric or electronic modifications to the PAB spacer to modulate the rate of this self-immolation process, allowing for a more controlled temporal release of the active molecule. iris-biotech.de

Integration into Multi-Stage or Orthogonal Release Systems for Enhanced Specificity

To improve the precision of payload delivery, the this compound scaffold is being conceptually integrated into multi-stage and orthogonal release systems. These sophisticated systems require multiple specific stimuli to activate the payload, significantly reducing the potential for off-target effects.

A multi-stage system might involve an initial enzymatic cleavage of the Ala-Ala-Asn peptide, followed by a second, distinct trigger required to release the cargo. For instance, researchers have explored tandem cleavable linkers where a secondary masking group, such as a glucuronide, must be cleaved by another enzyme before the primary linker system is exposed and can act. mdpi.com

Orthogonal systems take this a step further by requiring two independent and non-interfering triggers. An example could be a system where enzymatic cleavage of the peptide sequence is the first trigger, but the subsequent self-immolation of the PAB spacer is blocked until a second, external stimulus is applied, such as a change in pH or redox potential characteristic of the target microenvironment. iris-biotech.denih.gov This dual-gated mechanism would provide an exceptionally high level of spatial and temporal control over drug release. iris-biotech.de

Exploration of Novel Peptide Sequences for Broader Enzyme Specificity

While the Ala-Ala-Asn sequence targets the protease legumain, the modularity of the this compound linker allows for the substitution of this tripeptide with novel sequences to target a wider array of enzymes. nih.gov This expansion of enzyme specificity is a critical avenue of research for applying this technology to a broader range of diseases.

Lysosomal proteases, such as cathepsins, are frequently exploited for this purpose. The dipeptide Valine-Citrulline (Val-Cit) is a well-established substrate for Cathepsin B and is used in several approved ADCs. tcichemicals.comcreativebiolabs.netcreative-biogene.com By replacing Ala-Ala-Asn with Val-Cit or other sequences like Phenylalanine-Lysine (Phe-Lys), the resulting linker can be tailored for use in cancers where these specific proteases are overexpressed. creative-biogene.com Research continues to identify and validate new peptide substrates for various proteases, which can then be incorporated into the PAB-PNP linker framework. mdpi.com

| Peptide Sequence | Target Enzyme(s) | Potential Disease Application |

|---|---|---|

| Ala-Ala-Asn | Legumain | Solid tumors, tumor microenvironment |

| Val-Cit (Valine-Citrulline) | Cathepsin B, S, L, F | Various Cancers (e.g., Lymphoma, Breast) |

| Phe-Lys (Phenylalanine-Lysine) | Cathepsin B | Various Cancers |

| Val-Ala (Valine-Alanine) | Cathepsin B | Various Cancers |

| Gly-Phe-Leu-Gly | Cathepsins | Early generation systems for various cancers |

Expansion of Reporter/Leaving Group Modalities for Diverse Applications

The p-nitrophenyl (PNP) carbonate group in the this compound molecule serves as an efficient leaving group, facilitating conjugation to amine-containing payloads like cytotoxic drugs. axispharm.combroadpharm.com A significant area of future development is the replacement of the PNP moiety with a diverse range of functional molecules to expand the linker's application beyond conventional drug delivery.

By attaching fluorescent dyes, imaging agents (e.g., for PET or MRI), or photosensitizers, the linker system can be repurposed for diagnostic and theranostic applications. A diagnostic agent linked via this system would only be activated in the presence of the target enzyme, providing a highly specific signal for disease detection. Similarly, photosensitizers for photodynamic therapy could be delivered in an inactive state and activated only within the target tissue, enhancing the safety and efficacy of the treatment. This modularity allows the core enzyme-responsive release mechanism to be leveraged for a wide array of biomedical functions.

| Reporter/Leaving Group Modality | Conjugated Molecule Type | Resulting Application |

|---|---|---|

| PNP-Carbonate (or other activated esters) | Amine-containing cytotoxic drug | Targeted Chemotherapy (ADCs) |

| Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Fluorophore | Enzyme activity imaging, Diagnostics |

| PET/SPECT Imaging Agent | Radionuclide Chelator | In vivo imaging, Disease staging |

| MRI Contrast Agent | Gadolinium Chelator | High-resolution anatomical imaging |

| Photosensitizer | Porphyrin-based compounds | Photodynamic Therapy (PDT) |

Contribution to the Fundamental Understanding of Bio-orthogonal Cleavage Mechanisms

Research utilizing the this compound scaffold and its derivatives makes a substantial contribution to the fundamental understanding of bio-orthogonal cleavage mechanisms. Bio-orthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov

The cleavage of this linker is a two-step process: an enzymatic peptide bond scission followed by a non-enzymatic, self-immolative chemical rearrangement. creativebiolabs.net Studying this system provides deep insights into:

Enzyme-Substrate Specificity: How modifications to the peptide sequence affect recognition and cleavage rates by specific proteases in a complex biological milieu.

Self-Immolation Kinetics: The electronic and steric factors that govern the rate of the 1,6-elimination of the PAB spacer to form a quinone methide intermediate. rsc.org This process is a classic example of an electronic cascade used in self-immolative systems. rsc.orgnih.gov

Bio-orthogonal "Decaging": The linker acts as a "cage" for the payload molecule. The highly specific enzymatic trigger ensures that the "decaging" or release occurs only at the desired site. Investigating these systems helps refine the principles for designing new bio-orthogonal release strategies that are crucial for developing safer and more effective prodrugs and diagnostic agents. cuni.cznih.gov

Ultimately, the study of molecules like this compound advances the broader field of chemical biology by providing robust tools and a deeper mechanistic understanding of controlled molecular release in physiological environments.

常见问题

Basic Research Questions

Q. What are the key structural components of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP, and what are their functional roles in peptide synthesis and antibody-drug conjugate (ADC) design?

- Answer : The compound comprises:

- Fmoc : A fluorenylmethyloxycarbonyl protecting group that shields the N-terminus during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .

- PEG3 : A triethylene glycol spacer enhancing solubility and flexibility, critical for optimizing ADC pharmacokinetics .

- Ala-Ala-Asn(Trt) : A tripeptide sequence where Trt (trityl) protects the asparagine side-chain amine, ensuring selective deprotection during synthesis .

- PAB-PNP : A para-aminobenzyl linker with a p-nitrophenyl carbonate activating group, enabling stable conjugation to cytotoxic payloads in ADCs .

Q. How do researchers optimize the synthesis of this compound to minimize side reactions during SPPS?

- Answer : Key strategies include:

- Selective Deprotection : Use 20% piperidine in DMF for Fmoc removal while retaining Trt on Asn .

- Coupling Efficiency : Employ HBTU/HOBt activation for amino acid coupling to reduce racemization .

- Side-Chain Protection : Trt ensures Asn’s side-chain stability under acidic conditions (e.g., TFA cleavage) .

Advanced Research Questions

Q. What analytical challenges arise in characterizing the purity and stability of this compound, and how are they resolved?

- Answer :

- Purity Challenges : Batch variability due to hygroscopic PEG3 or incomplete Trt protection. Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare against reference standards (purity ≥95% per CAS 1834515-99-9) .

- Stability Issues : Hydrolysis of the PNP carbonate group in aqueous buffers. Store at -20°C in anhydrous DMSO and confirm integrity via LC-MS before ADC conjugation .

- Table : Critical Quality Attributes (CQAs)

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC-UV | ≥95% | |

| Molecular Weight | ESI-MS | 843.96 g/mol (BP-21985) | |

| Residual Solvents | GC-FID | ≤0.1% DMF |

Q. How does the Trt protection on Asn influence the stability and reactivity of this compound under acidic coupling conditions?

- Answer :

- Stability : Trt provides robust protection against moderate acids (e.g., 1% TFA) but is labile under strong acidic conditions (≥50% TFA). This allows selective deprotection of Fmoc without affecting Asn(Trt) .

- Reactivity Risk : Prolonged exposure to TFA can lead to partial Trt cleavage, generating free Asn side chains that may undergo lactamization. Mitigate via time-controlled deprotection and real-time monitoring by LC-MS .

Q. What role does the Ala-Ala-Asn(Trt) sequence play in ADC target specificity and payload release?

- Answer :

- Targeting : The peptide sequence may interact with tumor-associated proteases (e.g., cathepsin B), enabling site-specific cleavage and payload release .

- Payload Linkage : The PAB linker ensures stability in circulation but releases the drug upon enzymatic cleavage. Validate release kinetics using fluorogenic assays or radiolabeled analogs .

Methodological Guidance

Q. What strategies are recommended for troubleshooting low conjugation efficiency of this compound to monoclonal antibodies?

- Answer :

Activation Check : Confirm PNP carbonate reactivity by reacting with a model amine (e.g., glycine) and quantify by NMR .

Solvent Optimization : Use DMSO:DMA (1:1) to improve solubility without denaturing the antibody .

Stoichiometry : Maintain a 10:1 molar excess of linker to antibody to ensure complete conjugation .

- Data Insight : Conjugation yields >80% are achievable with optimized protocols, but aggregation risks increase at higher linker ratios .

Q. How do researchers validate the in vivo stability of ADCs incorporating this compound?

- Answer :

- Pharmacokinetic (PK) Studies : Monitor ADC clearance rates and payload release in murine models using LC-MS/MS .

- Imaging : Label the ADC with a near-infrared fluorophore (e.g., Cy5.5) to track tumor accumulation and off-target distribution .

- Challenge : PEG spacers may alter biodistribution, requiring comparative studies with varying PEG lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。